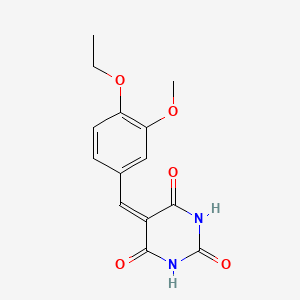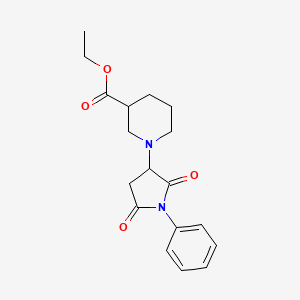![molecular formula C18H23N3O4 B4017908 1-(4-ethoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017908.png)
1-(4-ethoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those similar to the target compound, involves multi-step chemical reactions. A notable approach includes the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis–decarboxylation processes. These methods yield pyrrolidine-2,4-diones, which can be further acylated to produce 3-acyltetramic acids, demonstrating the versatility and complexity of synthesizing these compounds (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by their cyclic backbone, which can be analyzed using techniques like X-ray crystallography. This analysis reveals the conformational aspects and the geometric relationship between different substituents, providing insight into the compound's chemical behavior and potential interactions with biological targets. For instance, the crystal structure of related compounds shows a planar arrangement of the pyrrolidine ring with substituents, such as ethoxy carbonyl moieties, indicating the importance of molecular geometry in their biological activities (Patel et al., 2012).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including acylation, to produce a wide range of functionalized compounds. These reactions are essential for modifying the chemical properties of the core structure, thereby enhancing its biological activity or altering its physical properties for specific applications. The efficient synthesis protocols involve the use of Lewis acids, such as boron trifluoride–diethyl ether, highlighting the compound's reactivity and the potential for diverse chemical transformations (Jones et al., 1990).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-oxoazepan-3-yl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-13-8-6-12(7-9-13)21-16(22)11-15(18(21)24)20-14-5-3-4-10-19-17(14)23/h6-9,14-15,20H,2-5,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOGBNBOJXIBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-phenyl)-3-(2-oxo-azepan-3-ylamino)-pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4017838.png)

![(2,4-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B4017862.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4017870.png)
![1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017873.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide](/img/structure/B4017878.png)
![2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017886.png)
![methyl N-[2-(2-furoylamino)benzoyl]isoleucinate](/img/structure/B4017890.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4017895.png)
![5,5'-[methylenebis(thio)]bis[1-(1,3-benzodioxol-5-yl)-1H-tetrazole]](/img/structure/B4017906.png)
![1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4017916.png)
![1-benzyl-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017926.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4017940.png)